[3-Bromo-4-(methoxy-d3)]benzaldehyde
Description
Properties
IUPAC Name |
3-bromo-4-(trideuteriomethoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c1-11-8-3-2-6(5-10)4-7(8)9/h2-5H,1H3/i1D3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMPNFQLVIGPNEI-FIBGUPNXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=C(C=C1)C=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Bromo-4-Hydroxybenzaldehyde
The precursor 3-bromo-4-hydroxybenzaldehyde is synthesized via oxidation of 2-bromo-4-methylphenol under oxygen-rich conditions using cobalt salts (e.g., cobalt acetate) and copper promoters (e.g., cuprous oxide) in methanol. Typical conditions include:
Triflation of the Hydroxy Group
The hydroxyl group is converted to a triflate to enhance reactivity:
Palladium-Catalyzed Coupling with CD₃OD
The triflate undergoes deuteromethoxylation using a Pd/Xantphos system:
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Catalyst : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%).
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Deuterium Source : CD₃OD (5 equiv).
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Base : Cs₂CO₃ (2 equiv).
Key Characterization :
Nucleophilic Substitution with Deuterated Methyl Iodide
Alkylation of 3-Bromo-4-Hydroxybenzaldehyde
Direct O-alkylation using CD₃I under basic conditions:
Challenges :
-
Competing side reactions (e.g., over-alkylation).
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Requires rigorous exclusion of moisture.
Bromination of Pre-Deuterated 4-Methoxy-d3 Benzaldehyde
Synthesis of 4-Methoxy-d3 Benzaldehyde
Deuteromethoxylation of 4-hydroxybenzaldehyde via Mitsunobu reaction:
Regioselective Bromination
Electrophilic bromination at the meta position:
Limitations :
-
Low regioselectivity due to competing ortho/para-directing effects of the methoxy group.
Comparative Analysis of Methods
Optimization and Scalability Considerations
Chemical Reactions Analysis
Types of Reactions
[3-Bromo-4-(methoxy-d3)]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 3-Bromo-4-methoxybenzoic acid.
Reduction: 3-Bromo-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and General Information
- Molecular Formula : C8H7BrO2
- Molecular Weight : 215.05 g/mol
- Melting Point : 49°C to 53°C
- Boiling Point : 108°C to 110°C (1 mmHg)
- Purity : Typically ≥ 98%
Synthetic Applications
- Asymmetric Synthesis :
- Synthesis of Novel Compounds :
- Vinylogous Reactions :
Medicinal Chemistry Applications
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Pharmaceutical Development :
- Research indicates that derivatives of 3-bromo-4-(methoxy-d3)benzaldehyde can act as phosphodiesterase (PDE) inhibitors. PDE4 inhibitors, in particular, are explored for treating inflammatory diseases and conditions such as asthma and chronic obstructive pulmonary disease (COPD) due to their role in regulating cyclic adenosine monophosphate (cAMP) levels .
- Antiviral Activity :
Case Study 1: Asymmetric Synthesis
In a study examining the Mukaiyama aldol reaction using 3-bromo-4-(methoxy-d3)benzaldehyde, researchers achieved significant yields of β-hydroxy-α-amino acids with high enantiomeric excess (ee). The study emphasized the importance of this compound as a chiral building block in pharmaceutical chemistry .
Case Study 2: PDE Inhibition
A novel isoindoline derivative synthesized from 3-bromo-4-(methoxy-d3)benzaldehyde demonstrated potent inhibition of PDE4 activity, leading to increased cAMP levels in cellular models. This finding supports its potential use as a therapeutic agent for various inflammatory diseases .
Mechanism of Action
The mechanism of action of [3-Bromo-4-(methoxy-d3)]benzaldehyde involves its interaction with specific molecular targets. The bromine atom and the methoxy group on the benzene ring influence its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on enzymes and proteins, thereby modulating their activity. The aldehyde group can also participate in various chemical reactions, contributing to its biological and chemical effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Table 1: Key Properties of [3-Bromo-4-(methoxy-d3)]benzaldehyde and Analogs
*Calculated based on molecular formula C₈H₅DBrO₂.
Key Observations:
- Deuterium Effects: The deuterated methoxy group in this compound reduces metabolic degradation rates compared to non-deuterated analogs (e.g., 3-Bromo-4-ethoxybenzaldehyde) .
- Substituent Reactivity: Electron-withdrawing groups (e.g., -Br) increase electrophilicity at the aldehyde, while electron-donating groups (e.g., -N(CH₃)₂ in 3-Bromo-4-(dimethylamino)benzaldehyde) reduce reactivity .
- Solubility : Amine-containing derivatives (e.g., 3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde) exhibit improved solubility in polar solvents due to protonation .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing [3-Bromo-4-(methoxy-d3)]benzaldehyde, and how does deuteration impact reaction optimization?
- Methodology : Start with 4-hydroxy-3-methoxybenzaldehyde as the precursor. Introduce bromine at the 3-position via electrophilic substitution using Br₂ in acetic acid under controlled temperature (0–5°C). For deuteration, replace the methoxy group’s protons with deuterium using CD₃I in the presence of a base (e.g., K₂CO₃) in anhydrous DMF at 60°C for 24 hours .
- Deuteration Impact : Deuterated methoxy groups alter reaction kinetics due to isotopic mass effects. Monitor reaction progress via <sup>1</sup>H/<sup>2</sup>H NMR to confirm deuteration efficiency (e.g., loss of methoxy proton signal at δ ~3.9 ppm) .
Q. How should researchers safely handle this compound given its structural analogs’ hazards?
- Safety Protocol : Use PPE (gloves, goggles, lab coat) in a fume hood. Brominated benzaldehydes may cause skin/eye irritation; immediate flushing with water for 15+ minutes is critical .
- Waste Disposal : Segregate halogenated waste in labeled containers for incineration. Avoid aqueous disposal due to potential environmental persistence .
Q. What crystallographic techniques are suitable for resolving the structure of this compound?
- Crystallography : Use SHELX suite (SHELXT for structure solution, SHELXL for refinement). Crystallize the compound in a monoclinic system (e.g., P2₁/c space group) using slow evaporation in ethanol/water. Key parameters: a = ~14.2 Å, b = ~11.8 Å, c = ~8.7 Å, β = ~95.7°, Z = 4 .
- Deuteration Effects : Deuterium substitution reduces thermal motion in the methoxy group, improving electron density maps for precise bond-length analysis .
Advanced Research Questions
Q. How do isotopic (deuteration) effects influence the vibrational modes and rotational barriers of this compound?
- Spectroscopic Analysis : Employ high-resolution FTIR to study the –CHO torsion and methoxy-d3 vibrations. Compare with non-deuterated analogs:
- FTIR Shifts : Methoxy-d3 C–D stretching (~2100–2200 cm⁻¹) vs. C–H (~2850 cm⁻¹).
- Rotational Barriers : Deuteration increases the rotational barrier of the methoxy group by ~5–10% due to higher mass, validated via DFT calculations (e.g., B3LYP/6-311++G**) .
Q. What contradictions arise in NMR data interpretation for deuterated benzaldehydes, and how can they be resolved?
- Data Challenges : Deuterium decoupling in <sup>13</sup>C NMR splits signals (e.g., methoxy carbon as a septet). Use DEPT-135 and HSQC to distinguish overlapping peaks.
- Resolution Strategy : Compare <sup>2</sup>H NMR with non-deuterated analogs. For example, deuterated methoxy groups show no <sup>1</sup>H signal but exhibit a distinct quadrupolar splitting in <sup>2</sup>H NMR .
Q. How can Ce-MOF catalysts enhance the regioselective functionalization of this compound?
- Catalytic Mechanism : Ce-MOFs (e.g., Ce-BTC) activate the aldehyde group via Lewis acid sites, directing electrophilic substitution at the bromine-adjacent position.
- Selectivity Data : In cross-coupling reactions (e.g., Suzuki), Ce-MOFs achieve >90% selectivity for para-substituted products. Monitor via GC-MS (retention time ~8.2 min for desired product) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
